Comprehensive Spectroscopic Characterization of Ethyl Geranate: A Multimodal Analytical Guide
Comprehensive Spectroscopic Characterization of Ethyl Geranate: A Multimodal Analytical Guide
Executive Overview
Ethyl geranate (Ethyl (E)-3,7-dimethylocta-2,6-dienoate) is a highly valuable monoterpenoid ester utilized extensively in the flavor and fragrance industries, as well as serving as a critical building block in complex organic synthesis[1][2]. Accurate structural elucidation of this compound requires a multimodal spectroscopic approach. As a Senior Application Scientist, I have designed this guide to move beyond mere data tabulation; it explores the mechanistic causality behind the spectral features of ethyl geranate across Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Mass Spectrometry (MS).
By understanding the electronic and structural environments—specifically the α,β -unsaturated ester system and the isolated isoprenyl moiety—researchers can confidently validate synthetic products and isolate impurities.
Experimental Workflows & Self-Validating Protocols
To ensure uncompromising scientific integrity, the following methodologies are designed as self-validating systems. Instrument readiness must be proven before any sample data is accepted.
Multimodal spectroscopic workflow for the structural elucidation of ethyl geranate.
NMR Spectroscopy Protocol
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Instrument Validation : Prior to analysis, run a 1% ethylbenzene standard in CDCl₃ to verify magnetic field homogeneity (lineshape) and resolution.
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Sample Preparation : Dissolve 15 mg of high-purity ethyl geranate in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.
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Acquisition : Acquire the ¹H spectrum at 400 MHz (16 scans, 10-second relaxation delay to ensure quantitative integration) and the ¹³C spectrum at 100 MHz (512 scans).
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Self-Validation Check : In the resulting ¹H spectrum, the integration ratio of the ethyl ester quartet to its adjacent triplet must be exactly 2:3. Any deviation indicates co-eluting impurities or improper relaxation delays.
FT-IR (ATR) Protocol
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Background Validation : Clean the diamond Attenuated Total Reflectance (ATR) crystal with isopropanol. Acquire a background scan. The baseline must be completely flat with no residual C-H stretching peaks (~2900 cm⁻¹) from previous runs.
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Acquisition : Apply 1-2 drops of neat ethyl geranate directly onto the crystal. Acquire 32 scans at a resolution of 4 cm⁻¹.
GC-MS (Electron Ionization) Protocol
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Instrument Validation : Perform a daily tune using Perfluorotributylamine (PFTBA). Verify that the mass axis is calibrated and the relative abundances of m/z 69, 219, and 502 meet standard tuning criteria.
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Sample Preparation : Dilute the sample to 1 mg/mL in GC-grade hexane.
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Acquisition : Inject 1 µL in split mode (1:50) onto a DB-5MS capillary column (30 m × 0.25 mm, 0.25 µm film). Program the oven from 60 °C to 280 °C at 10 °C/min. Operate the EI source at 70 eV[3][4].
Spectroscopic Analysis & Mechanistic Insights
Nuclear Magnetic Resonance (NMR)
The NMR spectra of ethyl geranate are dictated by its two distinct double bonds: one conjugated with the ester carbonyl and one isolated terminal alkene[5][6].
¹H NMR Causality:
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The Ester Moiety: The ethyl group presents a classic first-order splitting pattern: a quartet at δ 4.14 ppm (2H, J = 7.1 Hz) and a triplet at δ 1.28 ppm (3H, J = 7.1 Hz). The profound deshielding of the methylene protons is caused by the adjacent electronegative oxygen atom.
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Conjugation Effects: The C2 vinylic proton appears as a broad singlet at δ 5.66 ppm. The C3 methyl group is shifted significantly downfield to δ 2.16 ppm compared to the terminal allylic methyls ( δ 1.61 and 1.69 ppm). Why? Because C3 is the β -carbon of an α,β -unsaturated system. Resonance electron withdrawal by the carbonyl group deshields the β -position, stripping electron density from the attached methyl protons.
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Isolated Alkene: The C6 vinylic proton appears as a multiplet at δ 5.08 ppm, a standard shift for an isolated trisubstituted double bond.
¹³C NMR Causality: The carbonyl carbon (C1) resonates at ~166.8 ppm. The α,β -unsaturation creates a pronounced chemical shift disparity between C2 ( α -carbon, ~115.5 ppm) and C3 ( β -carbon, ~159.5 ppm). This 44 ppm difference is a direct quantitative measure of the resonance polarization ( Cβ+ – Cα− – C=O ).
Table 1: Consolidated NMR Data for Ethyl Geranate (CDCl₃)
| Position | ¹H Chemical Shift ( δ , ppm) | Multiplicity & Integration | ¹³C Chemical Shift ( δ , ppm) | Assignment / Environment |
| C1 | - | - | 166.8 | Carbonyl (C=O) |
| C2 | 5.66 | br s, 1H | 115.5 | α -vinylic CH |
| C3 | - | - | 159.5 | β -vinylic Quaternary |
| C4, C5 | 2.15 - 2.20 | m, 4H | 41.0, 26.0 | Aliphatic CH₂ chain |
| C6 | 5.08 | m, 1H | 123.0 | Isolated vinylic CH |
| C7 | - | - | 132.0 | Isolated vinylic Quaternary |
| C3-CH₃ | 2.16 | d ( J =1.2 Hz), 3H | 18.8 | Conjugated allylic methyl |
| C7-CH₃ (x2) | 1.61, 1.69 | s, 6H | 25.7, 17.7 | Terminal allylic methyls |
| Ethyl CH₂ | 4.14 | q ( J =7.1 Hz), 2H | 59.5 | Ester methylene |
| Ethyl CH₃ | 1.28 | t ( J =7.1 Hz), 3H | 14.4 | Ester methyl |
Fourier-Transform Infrared (FT-IR)
IR spectroscopy provides rapid orthogonal validation of the functional groups.
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Carbonyl Stretch: A standard aliphatic ester C=O stretch occurs between 1735–1750 cm⁻¹. However, in ethyl geranate, the C=O stretch is observed at ~1715 cm⁻¹ . The conjugation of the carbonyl with the C2=C3 double bond increases the single-bond character of the C=O bond via resonance, lowering the force constant and thus the vibrational frequency.
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Alkene Stretches: The conjugated C=C stretch appears at ~1645 cm⁻¹, enhanced in intensity due to the dipole moment change induced by the adjacent carbonyl.
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C-O Stretches: Strong, broad bands at 1220 cm⁻¹ and 1140 cm⁻¹ correspond to the C-O-C asymmetric and symmetric stretching vibrations of the ester.
Mass Spectrometry (EI-MS)
Under 70 eV electron ionization, ethyl geranate (Molecular Weight: 196.28 g/mol ) yields a weak but visible molecular ion peak [M]⁺ at m/z 196[1][7]. The fragmentation is heavily driven by the stability of allylic cations[3][8].
Primary electron ionization (EI) mass fragmentation pathways of ethyl geranate.
Mechanistic Fragmentation Pathways:
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Base Peak Formation (m/z 69): The most favored cleavage occurs at the C4-C5 bond. This bond is bis-allylic in nature. Cleavage here yields the highly resonance-stabilized isoprenyl cation [C₅H₉]⁺ at m/z 69. This is a universal diagnostic marker for open-chain monoterpenes.
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Ester Cleavages: α -cleavage adjacent to the carbonyl ejects an ethoxy radical (•OCH₂CH₃, 45 Da), yielding the acylium ion at m/z 151. Loss of the entire ester radical (•COOCH₂CH₃, 73 Da) yields the diene cation at m/z 123.
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Secondary Degradation: The isoprenyl cation (m/z 69) further degrades via the loss of neutral ethylene (C₂H₄) to form the allyl cation at m/z 41.
Table 2: Key EI-MS Fragmentation Ions
| m/z Ratio | Relative Abundance | Ion Assignment | Mechanistic Origin |
| 196 | < 5% | [M]⁺ | Molecular Ion (C₁₂H₂₀O₂) |
| 151 | ~ 10% | [M - OCH₂CH₃]⁺ | α -cleavage (loss of ethoxy radical) |
| 123 | ~ 15% | [M - COOCH₂CH₃]⁺ | Loss of ethyl formate radical |
| 69 | 100% | [C₅H₉]⁺ | Allylic cleavage (Isoprenyl cation) |
| 41 | ~ 60% | [C₃H₅]⁺ | Secondary fragmentation of m/z 69 |
Conclusion
The spectroscopic profile of ethyl geranate is a textbook demonstration of how electronic conjugation and allylic stability dictate analytical readouts. The 44 ppm ¹³C NMR gap between C2 and C3, the depressed 1715 cm⁻¹ carbonyl IR stretch, and the dominant m/z 69 MS base peak form a triad of self-consistent data points. By applying the rigorous, self-validating protocols outlined above, researchers can ensure absolute confidence in the structural verification of this critical monoterpenoid.
References
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National Institute of Standards and Technology (NIST). "Ethyl geranate." NIST Chemistry WebBook, SRD 69. Available at:[Link]
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Ugbabe, G. E., et al. "Foliar Microscopy and GC-MS Analysis of the Volatile Oil Constituents of the Leaf of Cymbopogon citratus." International Journal of Basic and Applied Sciences, CRDEEP Journals (2016). Available at:[Link]
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Steinhaus, M., et al. "Quantitation of Key Aroma Compounds in Fresh, Raw Ginger (Zingiber officinale Roscoe) from China and Roasted Ginger by Stable Isotope Dilution Assays and Aroma Profiling by Recombination Experiments." Journal of Agricultural and Food Chemistry (2020). Available at:[Link]
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